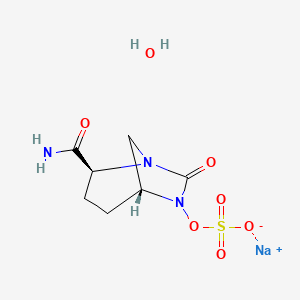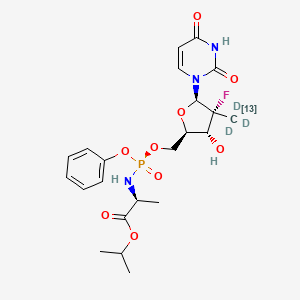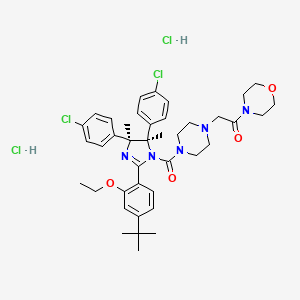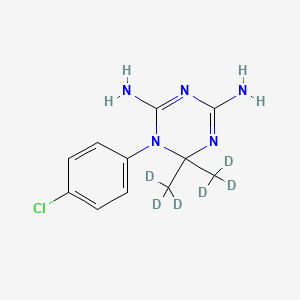
AZD-9291 dimesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AZD-9291 dimesylate is a potent and selective mutated forms EGFR inhibitor(Exon 19 deletion EGFR IC50=12.92 nM, L858R/T790M EGFR IC50= 11.44 nM, wild type EGFR IC50= 493.8 nM). Exon 19 deletion EGFR AZD-9291 is a third-generation EGFR inhibitor, showed promise in preclinical studies and provides hope for patients with advanced lung cancers that have become resistant to existing EGFR inhibitors. AZD9291 is highly active in preclinical models and is well tolerated in animal models. It inhibits both activating and resistant EGFR mutations while sparing the normal form of EGFR that is present in normal skin and gut cells, thereby reducing the side effects encountered with currently available medicines.
科学的研究の応用
Development and Optimization in Synthesis
- AZD-9291, as an irreversible epidermal growth factor receptor kinase inhibitor, has seen significant development in its synthesis. A study by Holmes et al. (2016) detailed the application of self-optimising flow reactors for its synthesis, indicating a significant advancement in the efficient production of this compound Holmes et al., 2016.
Application in Treatment Strategies
- AZD-9291's role in treatment strategies, particularly for non-small cell lung cancer (NSCLC), is noteworthy. Wang et al. (2020) discussed its use in enhancing anti-brain metastasis from NSCLC, showcasing its potential in addressing complex cancer treatment challenges Wang et al., 2020.
Molecular and Biochemical Studies
- In the realm of molecular and biochemical research, the drug's interaction with other biological elements has been a subject of study. For instance, Albeck et al. (2008) examined antizyme inhibitor (AzI) and its structural basis, which is relevant for understanding the broader biochemical implications of compounds like AZD-9291 Albeck et al., 2008.
Role in Gene Expression and Molecular Pathways
- AZD-9291's influence on gene expression and molecular pathways has also been a key area of research. Tsai et al. (2014) described the use of dimeric CRISPR RNA-guided FokI nucleases for genome editing, where the specificity and efficiency of such processes can be significantly impacted by compounds like AZD-9291 Tsai et al., 2014.
Applications in Targeted Therapy
- AZD-9291's application in targeted therapy, especially in the context of cancer treatment, represents a significant area of ongoing research. Hong et al. (2015) demonstrated the efficacy of antisense oligonucleotide AZD9150 in inhibiting STAT3, indicating a new direction in cancer treatment where AZD-9291 may play a role Hong et al., 2015.
Influence on Cellular Processes and Enzymatic Activity
- The impact of AZD-9291 on various cellular processes and enzymatic activities has been a focus in scientific studies. Chen et al. (2005) explored the characterization of an azoreductase from Staphylococcus aureus, a process potentially influenced by the presence of drugs like AZD-9291 Chen et al., 2005.
特性
分子式 |
C30H41N7O8S2 |
|---|---|
分子量 |
691.82 |
同義語 |
(Z)-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylimidic acid compound with methanesulfonic acid (1:2) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-D-leucinamide](/img/structure/B1149921.png)





